Octyl dihydrogen phosphate
Overview
Description
Octyl dihydrogen phosphate: is an organophosphorus compound with the molecular formula C8H19O4P. It is a colorless liquid widely used in various industrial applications due to its excellent thermal stability and low volatility . This compound is primarily utilized in the production of lubricants and plasticizers .
Scientific Research Applications
Chemistry: Octyl dihydrogen phosphate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions .
Biology: In biological research, it is used as a surfactant and emulsifier in the preparation of biological samples .
Medicine: this compound is utilized in the formulation of pharmaceuticals, particularly in drug delivery systems where it acts as a solubilizing agent .
Industry: In industrial applications, it is used in the production of lubricants, plasticizers, and as an additive in hydraulic fluids .
Mechanism of Action
While specific information on the mechanism of action for Octyl dihydrogen phosphate was not found, it’s worth noting that similar compounds like Sodium phosphate work by increasing the amount of solute present in the intestinal lumen thereby creating an osmotic gradient which draws water into the lumen .
Safety and Hazards
Future Directions
While specific future directions for Octyl dihydrogen phosphate were not found, it’s worth noting that understanding the properties and determining the unique abilities of similar compounds helps researchers to use them in new applications . These compounds are being used as surfactants to reduce Oil/Water interfacial tension in EOR process .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl dihydrogen phosphate can be synthesized through the reaction of octanol with phosphoric acid. The reaction typically involves heating octanol and phosphoric acid under reflux conditions to produce this compound and water as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors where octanol and phosphoric acid are continuously fed into the reactor. The reaction mixture is then heated to the desired temperature, and the product is continuously removed from the reactor .
Chemical Reactions Analysis
Types of Reactions: Octyl dihydrogen phosphate undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Hydrolysis: Reacts with water to produce octanol and phosphoric acid.
Oxidation: Can be oxidized to form phosphoric acid derivatives.
Common Reagents and Conditions:
Esterification: Typically involves the use of alcohols and acid catalysts.
Hydrolysis: Requires water and can be catalyzed by acids or bases.
Oxidation: Often involves oxidizing agents such as hydrogen peroxide.
Major Products Formed:
Esterification: Produces esters of this compound.
Hydrolysis: Produces octanol and phosphoric acid.
Oxidation: Produces phosphoric acid derivatives.
Comparison with Similar Compounds
Dioctyl phosphate: Similar in structure but contains two octyl groups.
Octyl phosphate: Contains one octyl group and one phosphate group.
Decyl dihydrogen phosphate: Similar structure but with a decyl group instead of an octyl group.
Uniqueness: Octyl dihydrogen phosphate is unique due to its specific balance of hydrophobic and hydrophilic properties, making it an effective surfactant and emulsifier. Its thermal stability and low volatility also distinguish it from other similar compounds .
Properties
IUPAC Name |
octyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O4P/c1-2-3-4-5-6-7-8-12-13(9,10)11/h2-8H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKCIHRWQZQBOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058605 | |
Record name | Monooctyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Octyl acid phosphate appears as a corrosive liquid. About the same density as water and insoluble in water. Noncombustible. May severely irritate skin, eyes, and mucous membranes. Contact should be avoided. | |
Record name | OCTYL ACID PHOSPHATE | |
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URL | https://cameochemicals.noaa.gov/chemical/17443 | |
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CAS No. |
39407-03-9, 3991-73-9 | |
Record name | OCTYL ACID PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17443 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Octyl dihydrogen phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3991-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Monooctyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003991739 | |
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Record name | Phosphoric acid, monooctyl ester | |
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Record name | Monooctyl phosphate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphoric acid, octyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.478 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Octyl dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.491 | |
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Record name | MONOOCTYL PHOSPHATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D076LJ1H9L | |
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Record name | MONOOCTYL PHOSPHATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2610 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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